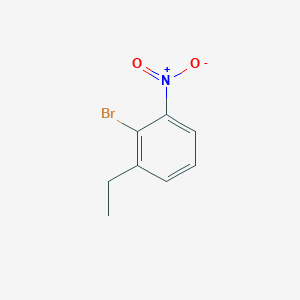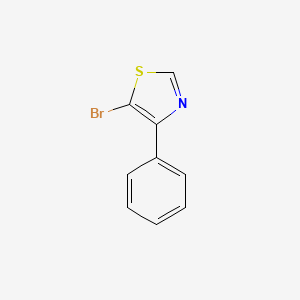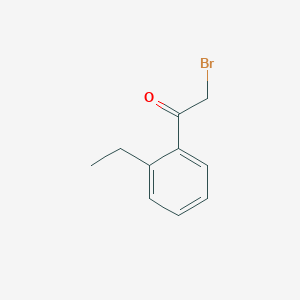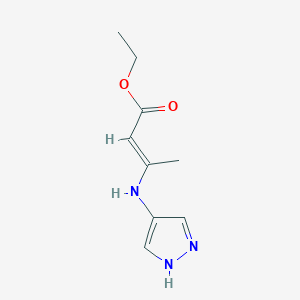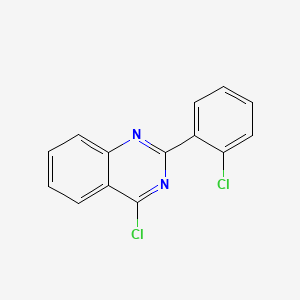
1-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
1-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound . It has an empirical formula of C9H7N3O and a molecular weight of 173.17 . This compound is part of a class of molecules known as triazoles, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . For instance, a new series of biologically active triazole and pyrazole compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a phenyl group and a carbaldehyde group . The SMILES string representation of this compound is O=Cc1cn(nn1)-c2ccccc2 .Chemical Reactions Analysis
Triazole compounds, including this compound, have been shown to exhibit a variety of biological activities, such as antibacterial, anticancer, and anti-hypercholesterolemic actions . These compounds have been targeted as a common pharmacological motif due to their ability to conjugate with additional heterocyclic groups .Physical And Chemical Properties Analysis
This compound is a solid compound . Its exact mass is 173.17 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mechanism of Action
Target of Action
aureus topoisomerase IV enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antimicrobial agents.
Mode of Action
For example, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can inhibit the function of the enzyme, leading to the desired biological effect.
Biochemical Pathways
For instance, some triazole derivatives have demonstrated antimicrobial and antioxidant activities . These activities suggest that triazole compounds may interfere with the biochemical pathways involved in bacterial growth and oxidative stress.
Result of Action
Some triazole derivatives have demonstrated growth inhibitory activity against bacteria . This suggests that triazole compounds may exert their effects at the molecular and cellular levels by inhibiting essential processes such as DNA replication.
Advantages and Limitations for Lab Experiments
1-phenyl-1H-1,2,3-triazole-5-carbaldehyde has several advantages as a research tool, including its ease of synthesis, high stability, and versatility. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the synthesis of this compound-based metal-organic frameworks with enhanced properties for applications in catalysis and gas storage. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound is a versatile compound that has gained attention in the scientific community due to its unique properties. This compound has been widely used in various fields of research, including medicinal chemistry, material science, and biochemistry. This compound has several advantages as a research tool, including its ease of synthesis, high stability, and versatility. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for research on this compound, including the development of this compound-based fluorescent probes and the synthesis of this compound-based metal-organic frameworks.
Scientific Research Applications
1-phenyl-1H-1,2,3-triazole-5-carbaldehyde has been widely used in various fields of research due to its unique properties. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds, including antitumor, antifungal, and antibacterial agents. In material science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a cross-linking agent for the modification of proteins and nucleic acids.
properties
IUPAC Name |
3-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-6-10-11-12(9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQSZNUUBKDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59401-82-0 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





